methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its boronic ester group, which is known for its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpropanoic acid with methanol in the presence of a catalytic amount of an acid such as hydrochloric acid.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by esterification with methanol.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form phenolic derivatives and reduction to form corresponding boronic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Phenolic Derivatives: Formed through oxidation reactions.
Boronic Acids: Produced via reduction reactions.
Mechanism of Action
Target of Action
Compounds containing the 1,3,2-dioxaborolane moiety are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its interaction with other reactants in a chemical reaction. The boron atom in the 1,3,2-dioxaborolane moiety can form a covalent bond with a carbon atom, facilitating the transfer of a phenyl group in cross-coupling reactions .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in synthetic chemistry. The products synthesized using this compound could potentially interact with various biochemical pathways depending on their structure and function .
Result of Action
The result of the compound’s action is the formation of new covalent bonds during chemical reactions, particularly in the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling .
Action Environment
The efficacy and stability of “methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate” can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst . It’s typically stored in a cool, dry place to maintain its stability .
Scientific Research Applications
Chemistry: Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and the study of enzyme mechanisms.
Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy, where boronic acids play a crucial role in the design of enzyme inhibitors.
Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and coatings.
Comparison with Similar Compounds
Boronic Acid Derivatives: Other boronic acids and their esters, such as phenylboronic acid and its derivatives.
Cross-Coupling Reagents: Compounds like bis(pinacolato)diboron and bis(catecholato)diboron.
Uniqueness: Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate stands out due to its specific structural features, which make it particularly suitable for certain cross-coupling reactions and biological applications. Its stability and reactivity profile make it a valuable tool in both research and industrial settings.
Properties
CAS No. |
917024-58-9 |
---|---|
Molecular Formula |
C16H23BO4 |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.